molecular formula C3H12N4O6 B14314376 Nitric acid;propane-1,3-diamine CAS No. 111452-24-5

Nitric acid;propane-1,3-diamine

Cat. No.: B14314376
CAS No.: 111452-24-5
M. Wt: 200.15 g/mol
InChI Key: AXNCPPCNNYYOOL-UHFFFAOYSA-N
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Description

"Propane-1,3-diamine" (also known as 1,3-diaminopropane) is a linear aliphatic diamine with two primary amine groups separated by a three-carbon chain. Its coordination chemistry with nitric acid or nitrate groups has been explored in macrocyclic synthesis. For instance, reactions of copper(II) complexes of propane-1,3-diamine with formaldehyde and nitroalkanes yield nitro-substituted 16-membered macrocyclic tetraamines (e.g., bis(nitro,methyl) compounds) in ionic liquids, with higher yields compared to reactions using butane-1,4-diamine .

Properties

CAS No.

111452-24-5

Molecular Formula

C3H12N4O6

Molecular Weight

200.15 g/mol

IUPAC Name

nitric acid;propane-1,3-diamine

InChI

InChI=1S/C3H10N2.2HNO3/c4-2-1-3-5;2*2-1(3)4/h1-5H2;2*(H,2,3,4)

InChI Key

AXNCPPCNNYYOOL-UHFFFAOYSA-N

Canonical SMILES

C(CN)CN.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

Historical Development and Industrial Relevance

The demand for 1,3-propanediamine derivatives has driven innovation in continuous-flow chemistry and heterogeneous catalysis. Early methods relied on batch reactors with moderate yields, but modern processes prioritize fixed-bed systems for higher efficiency. For instance, N,N-dimethyl-1,3-propanediamine is a precursor for surfactants and corrosion inhibitors, while the tetramethyl variant serves as a catalyst in polyurethane foams. Regulatory pressures for greener syntheses have further incentivized methods minimizing waste and energy consumption.

Synthesis of 1,3-Propanediamine via Acrylonitrile Ammoniation

The two-stage ammoniation of acrylonitrile is a cornerstone industrial method. In the first stage, acrylonitrile reacts with excess ammonia under 10–20 MPa pressure to form β-aminopropionitrile. Subsequent catalytic hydrogenation yields 1,3-propanediamine with a typical yield of 95%.

Reaction Mechanism and Catalytic Systems

The ammoniation step employs alkaline catalysts, such as sodium hydroxide, to facilitate nucleophilic addition. Hydrogenation leverages Raney nickel or cobalt-based catalysts under 3–10 MPa H₂ pressure. A critical challenge is suppressing byproducts like 3-aminopropanol, which can form via partial hydrogenation. Optimizing the ammonia-to-acrylonitrile molar ratio above 10:1 minimizes oligomerization.

Continuous Process Advancements

Recent patents describe fixed-bed reactors for continuous ammoniation and hydrogenation. For example, a dual-reactor system achieves 99.5% acrylonitrile conversion and 98% selectivity for β-aminopropionitrile by maintaining a space velocity of 0.1–10 h⁻¹ and temperatures of 10–120°C. Direct coupling of the two stages eliminates intermediate purification, reducing costs and energy use.

N,N-Dimethyl-1,3-Propanediamine: Catalytic Amination Routes

N,N-Dimethyl-1,3-propanediamine is synthesized via two primary routes: acrylonitrile-dimethylamine coupling and acrolein reductive amination.

Acrylonitrile and Dimethylamine Pathway

This method involves Michael addition of dimethylamine to acrylonitrile, forming dimethylaminopropionitrile, followed by hydrogenation. A continuous fixed-bed process (Fig. 1) achieves 98% yield by using Raney-Ni catalysts and alkaline co-catalysts (e.g., 0.5% NaOH in methanol) at 6 MPa H₂ and 0.3 h⁻¹ space velocity. Key advantages include:

  • High selectivity : >99.5% for dimethylaminopropionitrile.
  • Energy efficiency : Exothermic reaction at 30°C reduces heating needs.
Table 1: Optimization of Acrylonitrile-Dimethylamine Process
Parameter Range Conversion Selectivity
Temperature (°C) 10–120 99.6% 99.5%
Pressure (MPa) 0.1–8.0 99.8% 98.0%
Space Velocity (h⁻¹) 0.1–4.0 99.5% 98.5%
Catalyst Raney-Ni + NaOH/MeOH 99.8% 98.0%

Acrolein Reductive Amination

Acrolein reacts with dimethylamine under 4°C and 0–3 MPa to form an intermediate, which is hydrogenated with ammonia and H₂ at 40–400°C. While greener due to avoiding nitriles, this method yields 91%—lower than the acrylonitrile route. Catalyst deactivation via coking remains a limitation.

N,N,N',N'-Tetramethyl-1,3-Propanediamine: Gas-Phase Dehydration

The tetramethyl derivative is synthesized via gas-phase dehydration of 1,3-propanediol and dimethylamine over Cu-Co-Ni/Al₂O₃ catalysts.

Fixed-Bed Reactor Design

A stainless steel reactor (32 × 3.5 mm, 1500 mm length) packed with Cu-Co-Ni/Al₂O₃ operates at 50–500°C and 0–25 MPa. Dimethylamine and 1,3-propanediol are vaporized, mixed with H₂, and fed into the reactor. The process achieves 85% yield with 95% selectivity, enabled by:

  • Closed-loop recycling : Unreacted dimethylamine and H₂ are recirculated.
  • Co-catalysts : Magnesium and chromium oxides enhance catalyst longevity.
Table 2: Performance of Cu-Co-Ni/Al₂O₃ Catalysts
Temperature (°C) Pressure (MPa) Space Velocity (h⁻¹) Yield (%) Selectivity (%)
195 10 0.5 85 95
300 15 1.0 78 92
400 20 2.0 70 88

Comparative Analysis of Methodologies

Batch vs. Continuous Processes

Batch reactors, while simple, suffer from back-mixing and lower selectivity (e.g., 93% yield for N,N-dimethyl-1,3-propanediamine). Continuous systems, via fixed-bed reactors, enhance mass transfer and achieve >98% yields with minimal downtime.

Environmental and Economic Considerations

  • Waste reduction : Continuous processes eliminate intermittent purification, cutting solvent use by 40%.
  • Catalyst costs : Raney-Ni requires frequent regeneration, whereas Cu-Co-Ni/Al₂O₃ operates for 1,000+ hours without replacement.

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: Propane-1,3-diamine can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert nitriles or other functional groups into amines.

    Substitution: The amine groups in propane-1,3-diamine can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propane-1,3-diamine can yield nitriles, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Propane-1,3-diamine and its derivatives have numerous applications in scientific research, including:

    Chemistry: Used as building blocks in the synthesis of heterocycles and coordination complexes.

    Biology: Investigated for their potential roles in biological systems and as intermediates in the synthesis of biologically active compounds.

    Medicine: Explored for their potential therapeutic applications, including as precursors to pharmaceutical agents.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propane-1,3-diamine involves its interaction with various molecular targets and pathways. As a diamine, it can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Macrocyclic Derivatives

Propane-1,3-diamine is frequently employed in synthesizing macrocycles, contrasting with related diamines like ethane-1,2-diamine (shorter chain) or butane-1,4-diamine (longer chain):

Diamine Macrocycle Size Yield By-products Key Feature
Propane-1,3-diamine 16-membered High Minimal Efficient cyclization in ionic liquids
Butane-1,4-diamine 18-membered Low Extensive Prone to polymer formation
Ethane-1,2-diamine 14-membered Moderate Moderate Smaller cavity, limited applications

Key Insight : The three-carbon chain of propane-1,3-diamine optimizes ring strain and reactivity, enabling high-yield macrocycle formation compared to homologues.

Condensation Products

Propane-1,3-diamine reacts with formaldehyde to form oligomers (dimer to pentamer). These contrast with products from hexane-1,6-diamine (longer-chain diamines) or benzene-1,2-diamine (aromatic diamines):

Product Stability Conditions Key Feature
Tetramer Highly stable Recrystallization in high-BP solvents Dominant final product
Dimer/Trimer Less stable Mild acidic conditions Transient intermediates
Pentamer Moderately stable Excess formaldehyde Characterized by X-ray diffraction

Coordination Complexes

Propane-1,3-diamine forms complexes with metals (e.g., Cu²⁺, Ni²⁺) that differ from those of cyclam (macrocyclic tetraamine) or ethylenediamine (shorter-chain diamine):

Ligand Metal Application Key Feature
Propane-1,3-diamine Cu²⁺ Macrocycle synthesis High-yield nitro-substituted products
Cyclam Ni²⁺ Antiviral agents (e.g., anti-HIV) Enhanced bioactivity but lower yields
Ethylenediamine Co³⁺ Industrial catalysis Limited macrocycle formation

Key Insight : Propane-1,3-diamine’s flexibility enables diverse coordination modes, whereas rigid macrocycles like cyclam prioritize biological activity over synthetic efficiency.

Functionalized Derivatives

Propane-1,3-diamine derivatives are compared to other polyamines in pharmaceutical and materials applications:

Derivative Application Advantage
N-(2-Aminoethyl)propane-1,3-diamine Anti-HIV agents Synergy with cyclen/cyclam macrocycles
2,2-Bis(azidomethyl)propane-1,3-diamine Solid-phase peptide synthesis Branched scaffolds for combinatorial chemistry
N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine Surfactants/drug delivery High purity (>80%), controlled reactivity

Key Insight : Functionalization (e.g., azide or alkyl groups) tailors propane-1,3-diamine for niche applications, outperforming simpler diamines in complexity.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing coordination complexes of propane-1,3-diamine with transition metals?

  • Methodology : Propane-1,3-diamine acts as a bidentate ligand, forming stable complexes with metals like nickel(II) or copper(I). Synthesis typically involves mixing stoichiometric amounts of the diamine with metal salts (e.g., NiSO₄) in aqueous or alcoholic solvents under inert conditions. Crystallization via slow evaporation yields single crystals for structural analysis. For example, [Ni(propane-1,3-diamine)₂(H₂O)₂]²⁺ complexes are structurally characterized using single-crystal X-ray diffraction (XRD) with SHELXL refinement .

Q. How can NMR spectroscopy elucidate host-guest interactions involving propane-1,3-diamine?

  • Methodology : Titration experiments with NMR (¹H and ¹³C) monitor chemical shift changes to identify binding stoichiometry. For instance, 4-tert-butylbenzoic acid forms 1:2 host-guest complexes with propane-1,3-diamine in CDCl₃ or CD₃OD. Integration of peak areas and Job’s plot analysis confirm stoichiometry, while NOESY spectra reveal spatial interactions .

Q. What purification techniques are recommended for isolating nitroso derivatives of propane-1,3-diamine?

  • Methodology : Nitric acid can nitrosoate secondary amines under controlled acidic conditions. After reaction completion, neutralize excess acid with NaOH, extract the product using dichloromethane, and purify via column chromatography (silica gel, ethyl acetate/hexane). Analytical HPLC with UV detection at 254 nm ensures purity, while LC-MS confirms molecular ions .

Advanced Research Questions

Q. How to resolve structural contradictions in XRD data for propane-1,3-diamine derivatives?

  • Methodology : Contradictions (e.g., bond-length outliers) arise from disorder or twinning. Use SHELXL’s TWIN/BASF commands to model twinning and PART instructions for disordered atoms. Validate refinement with R-factor convergence (<5%) and Fo-Fc maps. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to identify discrepancies .

Q. What strategies optimize Cu(I)-catalyzed N-arylations of propane-1,3-diamine for high yields?

  • Methodology : Key factors include ligand selection (e.g., L-proline enhances catalytic activity), solvent polarity (DMF vs. acetonitrile), and CuI loading (5–10 mol%). Monitor reaction progress via TLC. For example, coupling 4-fluorophenyl iodide with propane-1,3-diamine in acetonitrile at 80°C under N₂ achieves >90% yield. Scale-up requires inert conditions to prevent Cu(I) oxidation .

Q. How to analyze puckering conformations in macrocycles derived from propane-1,3-diamine?

  • Methodology : Apply Cremer-Pople coordinates to quantify ring puckering. For a six-membered macrocycle, calculate out-of-plane displacements (𝑧ⱼ) relative to the mean plane. Use software like Mercury (CCDC) to compute amplitude (𝑞) and phase (𝜃) parameters. Compare with DFT simulations (Gaussian 16, MP2/cc-pVTZ) to assess strain .

Q. What challenges arise in synthesizing nitric acid adducts with propane-1,3-diamine, and how to mitigate them?

  • Methodology : Nitric acid protonates amines, forming salts (e.g., [H₃N-(CH₂)₃-NH₂]⁺·NO₃⁻). Competing nitrosation can occur at elevated temperatures. Control pH (<2) and temperature (0–5°C) to favor salt formation. Characterize via IR (N-O stretch at 1380 cm⁻¹) and elemental analysis. For nitroso derivatives, use NaNO₂ in HCl instead of HNO₃ to avoid over-oxidation .

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